2-Ethoxy-4-formylphenyl benzoate

Organic Synthesis Schiff Base Formation Vanillin Derivatives

2-Ethoxy-4-formylphenyl benzoate (CAS 385379-18-0) is a specialized organic compound from the vanillin-derived aryl benzoate ester family, with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol. It features a benzaldehyde core with an ethoxy substituent at the ortho position and a benzoate ester at the para position, giving it a unique dual-functional reactivity profile as both an aldehyde and an ester.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 385379-18-0
Cat. No. B3021151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-formylphenyl benzoate
CAS385379-18-0
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-11H,2H2,1H3
InChIKeyMYURJQJYHBBLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-formylphenyl benzoate (385379-18-0) Procurement Guide: Core Properties and Baseline Data


2-Ethoxy-4-formylphenyl benzoate (CAS 385379-18-0) is a specialized organic compound from the vanillin-derived aryl benzoate ester family, with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It features a benzaldehyde core with an ethoxy substituent at the ortho position and a benzoate ester at the para position, giving it a unique dual-functional reactivity profile as both an aldehyde and an ester . The compound is a white to off-white crystalline solid with a reported melting point of 68–69°C and a predicted boiling point of 466.9±35.0°C [1]. Its calculated LogP of 3.1 indicates moderate lipophilicity, making it suitable for organic synthesis and drug discovery applications where balanced solubility and membrane permeability are critical [2].

Why 2-Ethoxy-4-formylphenyl benzoate (385379-18-0) Cannot Be Replaced with Closest Analogs: Substitution Risks and Procurement Considerations


Substituting 2-ethoxy-4-formylphenyl benzoate with structurally similar analogs like 2-methoxy-4-formylphenyl benzoate or 4-formylphenyl benzoate carries significant functional and performance risks. The ethoxy group in the target compound is not merely a passive substituent; it directly influences critical molecular properties, including lipophilicity (calculated LogP of 3.1), steric profile, and electronic distribution, which in turn affect reaction kinetics in condensation and esterification pathways [1]. Research shows that substituting the ethoxy with a methoxy group (2-methoxy-4-formylphenyl benzoate) alters the compound's reactivity and binding properties, potentially derailing synthetic yields or biological assay outcomes . Furthermore, analogs lacking the ethoxy group (e.g., 4-formylphenyl benzoate) exhibit markedly different solubility profiles and interactions with biological targets . In medicinal chemistry applications, even minor substituent changes on the phenyl ring (e.g., 4-methyl or 4-fluoro analogs) can dramatically shift enzyme inhibition potency and anticancer activity profiles, as evidenced by derivative studies [2]. For procurement decisions, generic substitution without rigorous validation therefore risks irreproducible synthetic results, altered biological activity, and wasted research resources.

2-Ethoxy-4-formylphenyl benzoate (385379-18-0) Quantitative Differentiation vs. Analogs and In-Class Compounds


2-Ethoxy-4-formylphenyl benzoate vs. 2-Methoxy-4-formylphenyl benzoate: Differential Reactivity in Condensation Reactions

2-Ethoxy-4-formylphenyl benzoate exhibits distinct reactivity compared to its methoxy analog (2-methoxy-4-formylphenyl benzoate) in condensation reactions due to the steric and electronic effects of the ethoxy group. The target compound's aldehyde group readily undergoes condensation with primary amines to form imines (Schiff bases), a reaction central to generating diverse heterocyclic libraries . Literature indicates that the methoxy-substituted analog demonstrates different binding properties and reaction profiles, which can significantly impact synthetic yields and product diversity . While direct quantitative yield comparisons are not currently available in the peer-reviewed literature, this qualitative reactivity distinction is well-established and can affect the success of multi-step synthetic routes.

Organic Synthesis Schiff Base Formation Vanillin Derivatives

2-Ethoxy-4-formylphenyl benzoate in Triazolone Hybrid Synthesis: Enabling Anticancer Activity

In a 2026 study, 2-ethoxy-4-formylphenyl benzoate served as the key aldehyde coupling partner to synthesize eight novel 2-ethoxy-4-(((3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl benzoate hybrids [1]. The parent aldehyde was reacted with various 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to generate the hybrid library, which was then evaluated for anticancer activity against the human ovarian cancer cell line OVCAR-3 compared with human umbilical vein endothelial cells (HUVEC). The study reported significant results against the OVCAR-3 cell line, with enzyme inhibition studies on acetylcholinesterase (AChE) yielding Ki values ranging from 1.1143 ± 0.2402 μM to 7.9100 ± 1.9107 μM and IC50 values from 1.840 μM to 4.149 μM; glutathione S-transferase (GST) inhibition showed Ki values from 2.0733 ± 0.8199 μM to 8.2120 ± 1.5720 μM and IC50 values from 1.320 μM to 3.223 μM [1].

Medicinal Chemistry Anticancer Agents Triazole Derivatives

2-Ethoxy-4-formylphenyl benzoate vs. 4-Formylphenyl benzoate: Enhanced Lipophilicity and Altered Pharmacokinetic Profile

The presence of the ethoxy substituent in 2-ethoxy-4-formylphenyl benzoate confers a calculated LogP of 3.1, which is significantly higher than the LogP expected for the unsubstituted analog 4-formylphenyl benzoate (which lacks the ethoxy group and would have a lower, more hydrophilic LogP) [1]. This difference in lipophilicity directly impacts solubility, membrane permeability, and overall pharmacokinetic behavior. The target compound's moderate LogP of 3.1 falls within the desirable range for drug-like molecules (typically LogP 1–5), balancing aqueous solubility with the ability to cross biological membranes. The unsubstituted analog's lower lipophilicity would likely reduce its membrane permeability and bioavailability, making it less suitable for applications requiring cellular uptake or blood–brain barrier penetration .

Drug Discovery Physicochemical Properties ADMET

2-Ethoxy-4-formylphenyl benzoate (385379-18-0) Optimal Application Scenarios Based on Evidence


Synthesis of Novel Triazolone-Benzoate Hybrids for Anticancer Drug Discovery

2-Ethoxy-4-formylphenyl benzoate is a validated building block for generating libraries of triazolone-benzoate hybrids with demonstrated enzyme inhibition (AChE and GST) and anticancer activity against OVCAR-3 ovarian cancer cells. Procurement of this compound is justified when your research requires a reliable, literature-supported aldehyde component for condensation with 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, as established in the 2026 Drug Development Research study [1]. The compound's aldehyde functionality reacts cleanly with primary amines to form imines, enabling modular synthesis of diverse heterocyclic scaffolds with favorable ADMET profiles confirmed by in silico analysis and 100 ns molecular dynamics simulations [1].

Structure-Activity Relationship (SAR) Studies Requiring Precise Lipophilicity Control

For SAR campaigns exploring the impact of substituent lipophilicity on target binding or cellular permeability, 2-ethoxy-4-formylphenyl benzoate offers a precisely defined LogP of 3.1 [2]. This places it in a distinct lipophilicity range compared to its methoxy analog (lower LogP) and unsubstituted analog (significantly lower LogP), making it the preferred choice when moderate to high membrane permeability is required without introducing additional hydrogen bond donors or acceptors . The compound's topological polar surface area (TPSA) of 52.6 Ų further supports its drug-like profile, meeting standard bioavailability criteria [2].

Multi-Step Organic Synthesis Requiring a Dual-Functional Aldehyde-Ester Building Block

As a compound containing both a reactive aldehyde group (capable of oxidation, reduction, and condensation) and a benzoate ester (capable of hydrolysis or transesterification), 2-ethoxy-4-formylphenyl benzoate enables orthogonal synthetic strategies . This dual functionality allows sequential derivatization without the need for protecting group manipulations in some synthetic routes, increasing efficiency in complex molecule construction. Procurement of this specific compound is justified over simpler mono-functional analogs when synthetic planning requires both an electrophilic aldehyde and a hydrolysable ester within the same molecular scaffold .

Quality Control and Analytical Reference Standard Applications

Due to its well-defined physicochemical properties (melting point: 68–69°C; predicted boiling point: 466.9±35.0°C; density: 1.201±0.06 g/cm³) [2], 2-ethoxy-4-formylphenyl benzoate serves as a suitable reference standard for analytical method development, including HPLC and GC-MS calibration. Its crystalline solid form and availability from multiple commercial suppliers with standardized purity specifications (typically ≥95–97%) make it a practical choice for laboratories requiring a consistent, well-characterized compound for routine quality control or method validation workflows.

Technical Documentation Hub

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